N-Phthaloylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis:

N-Phthaloylglycine serves as a valuable building block in the process of peptide synthesis, particularly in solution-phase peptide synthesis. Its significance lies in its ability to:

- Protect the N-terminus (amino-terminal group) of the peptide chain: This protection prevents unwanted side reactions during peptide bond formation with other amino acids.

- Facilitate selective deprotection under mild conditions: The phthaloyl group can be selectively removed using hydrazine, allowing for the controlled exposure of the N-terminus for further chain elongation.

These properties make N-Phthaloylglycine a versatile tool for constructing various peptide sequences, essential for studying protein function, designing therapeutic drugs, and developing new materials.

Organic Synthesis:

Beyond peptide synthesis, N-Phthaloylglycine finds use in other areas of organic synthesis due to its:

- Reactivity of the carboxylic acid group: This functional group allows for further chemical transformations, enabling the synthesis of more complex molecules.

- Conversion to other valuable starting materials: N-Phthaloylglycine can be readily converted into other useful building blocks, such as phthalimide, through various chemical reactions.

Biological Studies:

While less common than its applications in synthesis, N-Phthaloylglycine also finds use in specific biological studies. For instance, research has explored its potential as:

- A substrate for enzymes involved in amino acid metabolism: Studying the interaction of N-Phthaloylglycine with these enzymes can provide insights into cellular processes and potential drug targets.

- A probe for investigating protein-protein interactions: N-Phthaloylglycine can be attached to specific amino acid residues in proteins to study their interactions with other molecules.

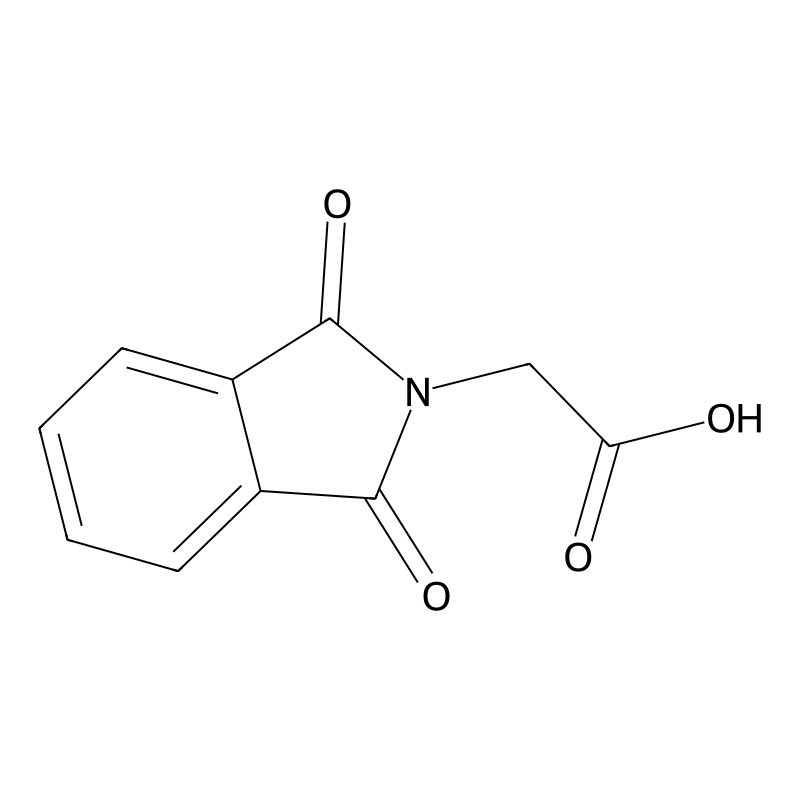

N-Phthaloylglycine is an organic compound characterized by the molecular formula C₁₀H₇NO₄. It features a phthaloyl group attached to a glycine moiety, making it an important derivative in organic synthesis and coordination chemistry. This compound exhibits a crystalline structure and is known for its reactivity in various chemical transformations.

- No specific data on the toxicity of N-Phthaloylglycine is readily available.

- As with most chemicals, it is advisable to handle it with care following general laboratory safety guidelines [].

- Always consult the Safety Data Sheet (SDS) for specific handling instructions before working with N-phthaloylglycine [].

Please note:

- Alkaline Hydrolysis: The compound undergoes hydrolysis in alkaline conditions, leading to the formation of glycine and phthalate ions .

- Formation of Metal Complexes: N-Phthaloylglycine can coordinate with transition metals, forming complexes with cobalt, nickel, copper, and zinc .

- Nucleophilic Reactions: It has been shown to react with nucleophiles such as hydrazine under specific conditions, demonstrating its versatility in organic synthesis .

Research indicates that N-Phthaloylglycine exhibits biological activity that may be relevant in pharmacological applications. It has been noted for its potential toxicity, being harmful if swallowed and causing skin irritation . Moreover, its derivatives have been explored for their roles in drug development and as intermediates in the synthesis of bioactive compounds.

N-Phthaloylglycine can be synthesized through various methods:

- Condensation Reaction: The most common method involves the condensation of phthalic anhydride with glycine. This one-pot reaction can be facilitated by heating under controlled conditions .

- Conversion to Derivatives: The compound can also be converted into other derivatives, such as N-phthaloylglycylchloride, through reactions with thionyl chloride .

N-Phthaloylglycine finds applications in multiple fields:

- Organic Synthesis: It serves as a precursor for synthesizing various organic compounds.

- Coordination Chemistry: Its ability to form complexes with metals makes it useful in materials science and catalysis.

- Pharmaceuticals: Potential applications in drug formulation and development due to its biological activity.

Interaction studies involving N-Phthaloylglycine have focused on its reactivity with various nucleophiles and metal ions. For instance, kinetic studies have shown how this compound interacts with hydrazine in buffer solutions, revealing insights into its reactivity patterns under different pH conditions . Additionally, photo-induced reactions have been investigated, highlighting the compound's behavior under light exposure .

Several compounds exhibit structural or functional similarities to N-Phthaloylglycine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Phthalic Anhydride | Contains phthaloyl group | Used primarily as a precursor in polymer chemistry. |

| Glycine | Amino acid backbone | Essential amino acid; simpler structure without the phthaloyl group. |

| N-Hydroxyphthalimide | Similar aromatic system | Known for its use in photochemical applications. |

| N-Benzoylglycine | Contains carbonyl group | Exhibits different reactivity patterns due to benzoyl moiety. |

N-Phthaloylglycine stands out due to its specific combination of a phthaloyl group with glycine, allowing it to function effectively in both organic synthesis and coordination chemistry while also exhibiting notable biological activities.

While glycine itself was first isolated in 1820 from gelatin hydrolysis, the development of N-Phthaloylglycine emerged later as part of the Gabriel synthesis revolution. This method, pioneered by Siegmund Gabriel, utilized phthalimide derivatives to synthesize primary amines. N-Phthaloylglycine gained prominence in the mid-20th century as a protected amino acid for peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) where the phthaloyl group acts as an amine-protecting moiety.

Molecular Structure and IUPAC Nomenclature

IUPAC Name: 2-(1,3-dioxoisoindol-2-yl)acetic acid

Molecular Formula: C₁₀H₇NO₄

SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)O

InChI Key: WQINSVOOIJDOLJ-UHFFFAOYSA-N

Structural Features

- Phthalimide Core: A planar bicyclic structure with two carbonyl groups at positions 1 and 3.

- Glycine Moiety: A carboxylic acid (-COOH) linked via a methylene bridge (-CH₂-) to the phthalimide ring.

- Electron-Withdrawing Groups: The carbonyls enhance reactivity at the amine and carboxylate positions.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 193–196°C | |

| Boiling Point | 412.6°C (760 mmHg) | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Solubility | Insoluble in water | |

| pKa | 3.61 (predicted) | |

| Flash Point | 203.3°C |

Conventional Synthetic Routes

Phthaloylation of Glycine Derivatives

The most established method for N-phthaloylglycine synthesis involves the direct phthaloylation of glycine using phthalic anhydride [5] [11] [49]. This conventional approach requires heating glycine with phthalic anhydride in glacial acetic acid under reflux conditions for 6-8 hours [5] [49]. The reaction proceeds through an initial addition-elimination mechanism, where the amino group of glycine attacks the carbonyl carbon of phthalic anhydride, followed by cyclization and water elimination [11] [49].

Research findings indicate that this method consistently yields 80-95% of pure N-phthaloylglycine when proper stoichiometric ratios are maintained [5] [11] [49]. The reaction temperature typically ranges from 115-120°C, and the use of azeotropic water removal using a Dean-Stark apparatus enhances the overall yield [49]. Upon completion, the reaction mixture is concentrated under reduced pressure, treated with ethyl acetate, and the organic phase is washed with dilute hydrochloric acid to remove unreacted triethylamine [49].

Alternative phthaloylation procedures utilize dimethylformamide as the solvent system, achieving comparable yields under milder conditions [11] [16]. These modifications involve heating phthalic anhydride with glycine derivatives at 120-150°C for 4-6 hours, resulting in yields of 70-85% [11] [16]. The dimethylformamide-based approach offers advantages in terms of reduced reaction times and improved product purity [16].

Cyclocondensation Methods

Cyclocondensation approaches represent an alternative synthetic strategy that involves the formation of the phthalimide ring through intramolecular cyclization processes [11] [16]. These methods typically employ phthalic acid derivatives as starting materials, which undergo condensation with glycine under dehydrating conditions [11] [16]. The reaction mechanism involves the formation of an intermediate phthalamic acid, which subsequently cyclizes to form the desired N-phthaloylglycine product [16].

Studies have demonstrated that cyclocondensation reactions proceed efficiently at temperatures between 120-150°C in dimethylformamide solvent [11] [16]. The reaction time requirements range from 4-6 hours, with yields typically falling between 70-85% [11] [16]. The success of these cyclocondensation methods depends critically on the removal of water formed during the reaction, which can be achieved through azeotropic distillation or the use of molecular sieves [16].

Advanced Synthetic Methodologies

Photochemical Decarboxylation

Photochemical decarboxylation of N-phthaloylglycine has emerged as a powerful synthetic tool for generating reactive intermediates and conducting subsequent transformations [17] [18] [23]. This process involves the photo-induced cleavage of the carbon-carbon bond adjacent to the carboxyl group, resulting in the formation of carbon dioxide and a stabilized radical intermediate [17] [18].

Experimental investigations have revealed that the photochemical decarboxylation of N-phthaloylglycine occurs under ultraviolet irradiation at wavelengths of 266 nm and 305 nm [17] [18] [24]. The reaction proceeds through the initial excitation of the phthalimide chromophore to a charge transfer state, followed by intramolecular proton transfer and subsequent decarboxylation [18]. The quantum yield for this process ranges from 0.1 to 0.3, depending on the solvent system employed [17] [18].

Research findings indicate that the photodecarboxylation reaction occurs on the microsecond timescale, contrary to earlier claims of faster kinetics [17]. The triplet state of N-phthaloylglycine serves as the photoreactive species, and the reaction can be conducted in acetonitrile or dimethylformamide under nitrogen or argon atmospheres [17] [18]. Reaction times typically range from 2-8 hours at temperatures between 25-40°C [17] [24].

Continuous Flow Reactor Optimization

Continuous flow reactor technology has been successfully applied to the synthesis of N-phthaloylglycine, offering significant advantages over traditional batch processes [25] [28]. These microreactor systems enable precise control of reaction parameters, including temperature, residence time, and reagent concentrations [25] [28]. The continuous flow approach typically involves the reaction of phthalic anhydride with glycine derivatives in microchannels at temperatures ranging from 80-120°C [25] [28].

Studies have demonstrated that continuous flow synthesis of N-phthaloylglycine achieves yields of 85-92%, representing a substantial improvement over conventional batch methods [25] [28]. The enhanced performance results from improved heat and mass transfer characteristics in microreactor systems, leading to more uniform reaction conditions and reduced side product formation [25] [28]. Additionally, the continuous nature of the process allows for real-time monitoring and adjustment of reaction parameters [25].

Optimization studies have identified optimal residence times of 10-30 minutes, depending on the specific reactor configuration and reaction temperature [25] [28]. The use of specialized micro-photoreactors has also been explored for photochemical transformations involving N-phthaloylglycine derivatives, demonstrating superior results compared to conventional batch photoreactors [28].

Catalytic Approaches (e.g., NaI-Mediated Alkylation)

Sodium iodide-mediated alkylation represents a highly effective catalytic approach for the functionalization of N-phthaloylglycine [5] [35]. This method involves the use of sodium iodide as a catalyst to promote nucleophilic substitution reactions between N-phthaloylglycine potassium salts and various alkyl halides [5] [35]. The reaction typically proceeds under mild conditions in dimethylformamide solvent at 100°C for 20-24 hours [5] [35].

Research has shown that this catalytic system achieves excellent yields ranging from 75-98%, depending on the nature of the alkylating agent employed [5] [35]. The sodium iodide catalyst facilitates the reaction through in situ generation of more reactive alkyl iodides via halide exchange mechanisms [35]. This approach demonstrates broad substrate scope, accommodating primary and secondary alkyl halides as well as benzylic substrates [5] [35].

Mechanistic studies indicate that the reaction proceeds through an initial coordination of the sodium cation to the carboxylate group of N-phthaloylglycine, activating the substrate toward nucleophilic attack [35]. The iodide anion subsequently promotes halide exchange with the alkylating agent, generating a more reactive electrophile that undergoes substitution with the activated N-phthaloylglycine derivative [35].

Purification and Analytical Techniques

Chromatographic Separation

Chromatographic techniques play a crucial role in the purification and analysis of N-phthaloylglycine and its derivatives [39] [41] [43]. High-performance liquid chromatography using reverse-phase columns has been extensively employed for both analytical and preparative purposes [38] [41]. The compound exhibits favorable retention characteristics on C18 stationary phases when eluted with acetonitrile-water mobile phase systems [41].

Analytical high-performance liquid chromatography methods typically employ Newcrom R1 columns with mobile phases containing acetonitrile, water, and phosphoric acid [41]. Under these conditions, N-phthaloylglycine demonstrates retention times of 8-12 minutes, enabling efficient separation from related impurities and degradation products [41]. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid without significantly affecting the chromatographic performance [41].

Thin-layer chromatography serves as a valuable technique for monitoring reaction progress and assessing product purity [42] [43]. N-phthaloylglycine exhibits retention factor values of 0.4-0.6 when developed on silica gel plates using various solvent systems, including hexane-ethyl acetate mixtures [42] [43]. The compound can be visualized under ultraviolet light at 254 nm due to its aromatic chromophore, or through chemical staining with phosphomolybdic acid [43].

Column chromatography on silica gel provides an effective method for preparative purification of N-phthaloylglycine [39] [43]. Gradient elution using hexane-ethyl acetate solvent systems typically yields products with purities exceeding 98%, though with yield recoveries of 70-85% [39] [43]. The choice of eluent composition requires careful optimization to achieve optimal separation efficiency while minimizing product loss [43].

Crystallization Strategies

Crystallization represents the most widely employed purification strategy for N-phthaloylglycine, offering excellent product purity with good yield recovery [5] [44] [47]. Recrystallization from ethanol-water mixtures has proven particularly effective, typically employing a 4:1 ethanol-to-water ratio under hot filtration conditions [5] [44] [47]. This approach consistently achieves purities exceeding 95% with yield recoveries of 80-90% [5] [44] [47].

The crystallization process involves dissolving the crude N-phthaloylglycine in hot ethanol, followed by the gradual addition of water to induce precipitation [44] [47]. The solution is then cooled slowly to room temperature, promoting the formation of well-defined crystals with improved purity [44] [47]. The crystalline product is isolated by filtration and dried under vacuum at 60-65°C [47].

Alternative crystallization solvents include aqueous dimethylformamide systems, where precipitation is induced by the addition of ice-water to hot dimethylformamide solutions [11] [14]. This method typically achieves purities of 85-90% with yield recoveries of 90-95% [11] [14]. The choice of crystallization solvent significantly influences both the crystal morphology and the final product purity [44].

Sublimation under reduced pressure conditions has been explored as a high-purity purification method, though with lower yield recoveries [44]. This technique involves heating N-phthaloylglycine under vacuum at temperatures of 150-180°C, resulting in direct transition from solid to vapor phase [44]. While sublimation can achieve purities exceeding 99%, the yield recovery is typically limited to 60-70% due to thermal decomposition at elevated temperatures [44].

Physical Properties of N-Phthaloylglycine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₇NO₄ | [2] [3] [15] |

| Molecular Weight (g/mol) | 205.17 | [2] [3] [15] |

| CAS Number | 4702-13-0 | [2] [3] [15] |

| Melting Point (°C) | 193-196 | [2] [3] [53] [54] |

| Appearance | White crystalline powder | [2] [3] |

| Solubility in Water | Insoluble | [2] [15] |

| Density (g/cm³) | 1.38-1.50 | [2] [53] |

| pKa | 3.61 ± 0.10 | [15] |

Synthesis Methods Comparison

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Phthaloylation | Phthalic anhydride + Glycine | Acetic acid, reflux, 6-8h | 80-95 | [5] [11] [49] |

| Cyclocondensation | Phthalic acid + Glycine derivatives | DMF, 120-150°C, 4-6h | 70-85 | [11] [16] |

| Photochemical Decarboxylation | N-Phthaloylglycine + hν | UV light (266-305 nm), MeCN | 40-70 | [17] [18] [23] |

| Continuous Flow Synthesis | Phthalic anhydride + Glycine (flow) | Microreactor, 80-120°C | 85-92 | [25] [28] |

| NaI-Mediated Alkylation | N-Phthaloylglycine + Alkyl halides + NaI | DMF, 100°C, 20-24h | 75-98 | [5] [35] |

Analytical Characterization Methods

| Technique | Key Signals/Values | Solvent/Conditions | Reference |

|---|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.85 (s, 2H, CH₂), 7.77-7.94 (m, 4H, ArH) | CDCl₃, 400 MHz | [38] [39] [49] |

| ¹³C NMR (CDCl₃) | δ 44.5 (CH₂), 124.0-167.0 (aromatic, C=O) | CDCl₃, 100 MHz | [38] [39] |

| IR (KBr) | 1772, 1726 cm⁻¹ (C=O), 3200-2500 cm⁻¹ (O-H) | KBr pellet | [49] [50] |

| Mass Spectrometry | m/z 205 [M]⁺, 160 [M-COOH]⁺ | ESI-MS | [38] |

| HPLC | Rt = 8-12 min (C18, ACN/H₂O) | Newcrom R1 column | [41] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 6 of 7 companies with hazard statement code(s):;

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant